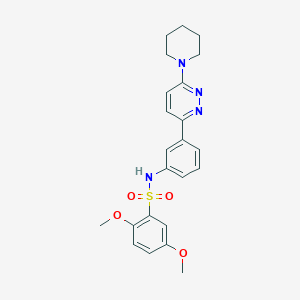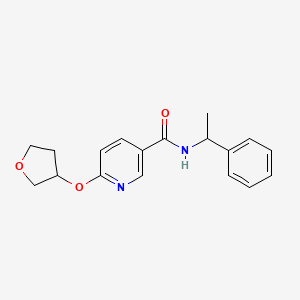![molecular formula C19H17N3OS B2783751 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-00-4](/img/structure/B2783751.png)
2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a derivative of the 5H-pyrimido[5,4-b]indole family . It is synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isothiocyanates results in 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .
Synthesis Analysis
The synthesis of this compound involves the reaction of a (substituted) phenyl hydrazine with a carbonyl (aldehyde or ketone) initially forming a phenylhydrazone which isomerizes to the respective enamine (or ‘ene-hydrazine’) . After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs producing a diimine . The resulting diimine forms a cyclic aminoacetal (or aminal), which under acid catalysis eliminates NH3, resulting in the energetically favorable aromatic indole .Molecular Structure Analysis
The molecular structure of this compound is derived from the 5H-pyrimido[5,4-b]indole structure . The specific modifications and substitutions on this base structure result in the unique properties of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives .Aplicaciones Científicas De Investigación
2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-oneα has been extensively used in scientific research for its ability to inhibit p53-dependent apoptosis. It has been found to have potential therapeutic applications in cancer treatment, as p53 is a tumor suppressor protein that plays a crucial role in the regulation of cell growth and division. This compoundα has also been found to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cancer cell lines, includingHela, A549, HepG2, and MCF-7
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds have shownantiproliferative activity against various cancer cell lines
Biochemical Pathways
Similar compounds have been found to inhibit theproliferation of cancer cells , suggesting that they may affect pathways related to cell growth and division.
Result of Action
The compound has shown moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-oneα is its specificity for p53-dependent apoptosis, which makes it a valuable tool for investigating the role of p53 in cancer and other diseases. It is also relatively easy to synthesize and has been shown to be stable under a wide range of experimental conditions. However, one of the main limitations of this compoundα is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-oneα in scientific research. One area of interest is the development of new derivatives of this compoundα with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of this compoundα in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compoundα and its potential use in cancer treatment.
Métodos De Síntesis
2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-oneα can be synthesized using a multistep process, which involves the reaction of 2-mercaptobenzothiazole with isopropyl bromide, followed by the reaction of the resulting compound with 2-aminophenylpyrimidine. The final step involves the reaction of the intermediate with acetic anhydride to produce this compoundα. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12(2)24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUCTGUNQGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)
![1-(4-Amino-furazan-3-yl)-5-pyrrolidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide](/img/structure/B2783676.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)
![1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone](/img/structure/B2783680.png)
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)
![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)



![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)